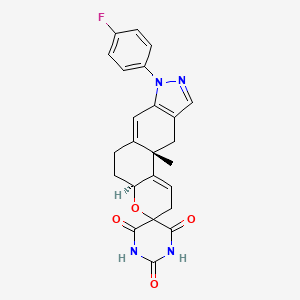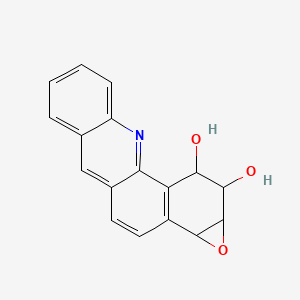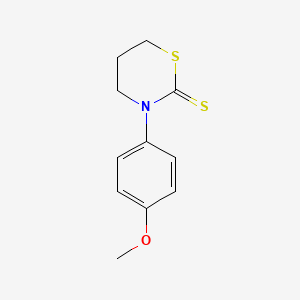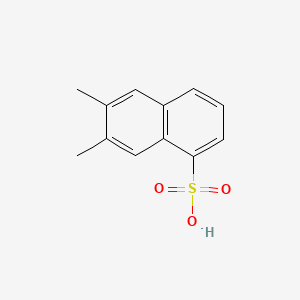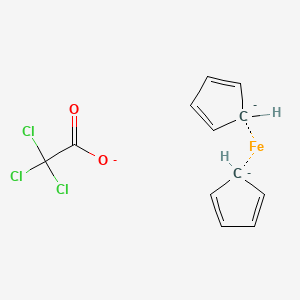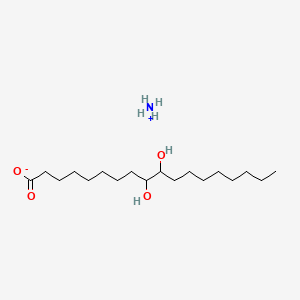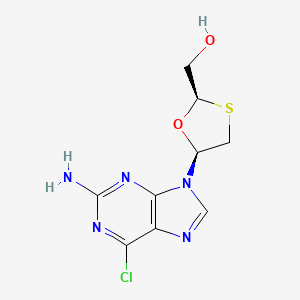
N-dianilinophosphorylaziridine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-dianilinophosphorylaziridine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features an aziridine ring, which is known for its high strain energy and reactivity, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-dianilinophosphorylaziridine-1-carboxamide typically involves the reaction of aziridine-1-carboxamide with dianilinophosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of Aziridine-1-carboxamide: This can be achieved by reacting aziridine with a suitable carboxylating agent.
Reaction with Dianilinophosphoryl Chloride: The aziridine-1-carboxamide is then reacted with dianilinophosphoryl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-dianilinophosphorylaziridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the strained ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-dianilinophosphorylaziridine-1-carboxylic acid, while nucleophilic substitution can lead to various substituted aziridine derivatives.
Aplicaciones Científicas De Investigación
N-dianilinophosphorylaziridine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-dianilinophosphorylaziridine-1-carboxamide involves its interaction with specific molecular targets. The aziridine ring’s high strain energy makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds also feature an aziridine ring and exhibit similar reactivity.
Phenazine-1-carboxamide derivatives: Known for their biological activity and used in various medicinal applications.
Uniqueness
N-dianilinophosphorylaziridine-1-carboxamide is unique due to the presence of the dianilinophosphoryl group, which imparts distinct chemical properties and reactivity compared to other aziridine derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
14819-57-9 |
|---|---|
Fórmula molecular |
C15H17N4O2P |
Peso molecular |
316.29 g/mol |
Nombre IUPAC |
N-dianilinophosphorylaziridine-1-carboxamide |
InChI |
InChI=1S/C15H17N4O2P/c20-15(19-11-12-19)18-22(21,16-13-7-3-1-4-8-13)17-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,16,17,18,20,21) |
Clave InChI |
ZYFFLFIQYQRVSJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C(=O)NP(=O)(NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



